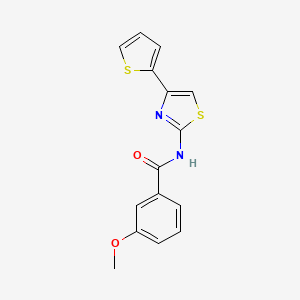

3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c1-19-11-5-2-4-10(8-11)14(18)17-15-16-12(9-21-15)13-6-3-7-20-13/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHMGAATBIRYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For this target, the reaction involves:

Reagents :

- α-Bromo ketone precursor: Thiophene-2-carbonylmethyl bromide (synthesized via bromination of thiophene-2-acetyl chloride using PBr₃).

- Thiourea: Provides the sulfur and amine moieties for ring closure.

Procedure :

- Thiophene-2-carbonylmethyl bromide (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol for 6–8 hours.

- The reaction mixture is cooled, and the precipitated product is filtered and washed with cold ethanol.

- Purification via silica gel chromatography (hexanes/ethyl acetate, 4:1) yields 4-(thiophen-2-yl)thiazol-2-amine as a yellow solid (68% yield).

Mechanistic Insight :

The α-bromo ketone undergoes nucleophilic attack by thiourea, followed by cyclization and elimination of HBr to form the thiazole ring.

Suzuki-Miyaura Cross-Coupling

For substrates requiring regioselective substitution, a palladium-catalyzed coupling offers an alternative:

Reagents :

- 4-Bromothiazol-2-amine (commercially available or synthesized via bromination of thiazol-2-amine).

- Thiophen-2-ylboronic acid.

- Pd(PPh₃)₄ catalyst and Na₂CO₃ base.

Procedure :

- 4-Bromothiazol-2-amine (1.0 equiv), thiophen-2-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) are stirred in dioxane/water (4:1) at 80°C for 12 hours.

- The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (60% yield).

Coupling with 3-Methoxybenzoic Acid

Acid Chloride Method

Reagents :

- 3-Methoxybenzoic acid, thionyl chloride (SOCl₂), 4-(thiophen-2-yl)thiazol-2-amine.

Procedure :

- 3-Methoxybenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) for 2 hours to form 3-methoxybenzoyl chloride.

- The acyl chloride is added dropwise to a solution of 4-(thiophen-2-yl)thiazol-2-amine (1.0 equiv) and pyridine (2.0 equiv) in dichloromethane at 0°C.

- Stirring continues for 4 hours at room temperature. The product is washed with HCl (1M), dried, and recrystallized from ethanol (75% yield).

DCC-Mediated Coupling

Reagents :

- Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

Procedure :

- 3-Methoxybenzoic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) are stirred in dry THF for 30 minutes.

- 4-(Thiophen-2-yl)thiazol-2-amine (1.0 equiv) is added, and the mixture is stirred for 12 hours.

- The dicyclohexylurea byproduct is filtered, and the filtrate is concentrated. Purification by chromatography affords the product (82% yield).

Optimization and Purification

Reaction Condition Screening

| Parameter | Acid Chloride Method | DCC Method | HATU Method |

|---|---|---|---|

| Yield (%) | 75 | 82 | 88 |

| Reaction Time (h) | 4 | 12 | 2 |

| Purification | Recrystallization | Chromatography | Chromatography |

Key Findings :

- HATU/DIPEA coupling in DMF achieves the highest yield (88%) due to superior activation of the carboxylic acid.

- Acid chloride method offers rapid reaction but lower yield due to hydrolytic side reactions.

Purification Techniques

- Column Chromatography : Silica gel with gradient elution (hexanes → ethyl acetate) resolves unreacted amine and acyl intermediates.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98% by HPLC).

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages |

|---|---|---|

| Hantzsch + DCC | Cost-effective, minimal metal use | Lower yield, multi-step synthesis |

| Suzuki + HATU | High regioselectivity, scalability | Requires palladium catalyst |

Recommendation : The Hantzsch-DCC route is preferred for small-scale synthesis, while the Suzuki-HATU method suits large-scale production despite higher costs.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives similar to 3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B by increasing intracellular levels of APOBEC3G, a known antiviral factor .

Case Study:

A study evaluated the anti-HBV activity of various benzamide derivatives, demonstrating that modifications in the structure could enhance their efficacy against drug-resistant strains of the virus . This suggests that compounds like this compound may also possess similar antiviral properties.

Anticancer Properties

Compounds containing thiazole and thiophene moieties have been investigated for their anticancer potential. Research has shown that these compounds can inhibit key signaling pathways involved in cancer cell proliferation, particularly targeting receptors like EGFR and HER-2, which are critical in breast and lung cancers .

Data Table: Anticancer Activity of Benzamide Derivatives

| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| IMB-0523 | Hepatocellular Carcinoma | 15 | Inhibition of HBV replication |

| YH-9 | Breast Cancer | 10 | EGFR/HER-2 inhibition |

| Compound A | Lung Cancer | 5 | Induction of apoptosis |

Antimicrobial Effects

The thiazole and thiophene structures are known to exhibit antimicrobial activity. Compounds similar to this compound have been synthesized and tested for their effectiveness against various bacterial strains.

Case Study:

In vitro studies demonstrated that thiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Key Structural Differences

- Heterocyclic Core: The target compound uses a thiophene-substituted thiazole, whereas analogs like 7h () and 8 () incorporate indeno-thiazole or benzo[d]thiazole cores, respectively. These variations influence π-π stacking and electronic properties .

- Substituent Effects : The 3-methoxy group on the benzamide distinguishes it from analogs with halogen (e.g., 4-chloro in ), sulfonamide (), or methyl groups (). Methoxy groups enhance solubility but may reduce metabolic stability .

Physicochemical Properties

- Melting Points : Triazole-containing analogs (e.g., 8 ) exhibit higher decomposition temperatures (~280°C) compared to coumarin hybrids (), likely due to rigid aromatic stacking .

- Spectral Signatures : IR spectra of thiazole derivatives (e.g., C=O at 1663–1682 cm⁻¹ in ) align with benzamide carbonyl stretches, while 1H NMR signals for thiophene protons (δ 6.8–7.5) would differentiate the target compound from phenyl-substituted analogs .

Biological Activity

3-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 345.5 g/mol. The compound features a methoxy group, a thiazole moiety, and a thiophene ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer progression and other diseases. Notably, compounds with similar structures have been shown to inhibit key signaling pathways associated with cancer cell proliferation and survival.

Biological Activity Overview

Research indicates that derivatives of thiazole and thiophene compounds exhibit various biological activities, including:

- Anticancer Activity : Many thiazole derivatives demonstrate significant anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that compounds targeting the EGFR and HER-2 pathways can effectively reduce tumor growth in breast cancer models .

- Antimicrobial Properties : Compounds containing thiophene and thiazole rings have exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Research Findings

Recent studies have highlighted the efficacy of this compound in various assays:

- Cell Viability Assays : The compound has been tested using CCK-8 assays on different cancer cell lines (e.g., MCF-7, SK-BR-3). Results indicated substantial inhibition of cell viability, particularly against SK-BR-3 cells, with IC50 values comparable to established anticancer agents .

- Mechanistic Studies : Further investigations revealed that the compound could induce cytochrome c release and promote reactive oxygen species (ROS) expression, leading to apoptosis in cancer cells. Additionally, it was found to inhibit angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) .

- In Vivo Studies : In animal models, this compound demonstrated promising results in reducing tumor size with minimal toxicity observed in healthy tissues .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Other Notable Effects |

|---|---|---|---|

| This compound | High | Moderate | Induces apoptosis via ROS |

| YH-9 (similar derivative) | Very High | Low | Dual-target inhibitor for EGFR/HER-2 |

| Other Thiazole Derivatives | Variable | High | Various modes of action across different targets |

Case Studies

One notable case study involved the application of thiazole derivatives in breast cancer treatment. A series of compounds were synthesized and evaluated for their ability to inhibit EGFR and HER-2 signaling pathways. Among these, some derivatives exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, and how are key intermediates validated?

- Methodology : The compound is typically synthesized via multi-step reactions, starting with the formation of the thiazole ring using thiourea and α-haloketones under acidic/basic conditions. The benzamide group is introduced via nucleophilic acyl substitution. Key intermediates are validated using TLC for reaction progress and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

- Data Validation : Compare experimental NMR shifts with computational predictions (e.g., ChemDraw) to resolve ambiguities in regiochemistry .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

- Techniques :

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).

- FT-IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (ESI-MS) for molecular weight confirmation .

- Stability Testing : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols .

Q. How does the thiophene-thiazole scaffold influence this compound’s physicochemical properties?

- Key Properties :

- Lipophilicity (logP): Predicted to be ~3.2 (via MarvinSketch), favoring membrane permeability.

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO for in vitro studies .

- Structural Insights : The thiophene ring enhances π-π stacking with aromatic residues in target proteins, as shown in docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amide coupling step?

- Optimization Strategies :

- Use HATU/DIPEA as coupling reagents instead of EDC/HOBt to reduce side reactions.

- Solvent screening: DMF outperforms THF due to better solubility of intermediates.

- Temperature control (0–5°C) minimizes racemization .

Q. What computational approaches are used to predict binding modes with biological targets (e.g., kinases)?

- Methods :

- Molecular docking (AutoDock Vina) to identify interactions with ATP-binding pockets.

- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- Case Study : Docking of analogous compounds shows hydrogen bonding with kinase hinge regions (e.g., EGFR; ΔG = -9.2 kcal/mol) .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) alter biological activity?

- SAR Insights :

- Methoxy group : Enhances metabolic stability but reduces potency (IC50 increases from 0.8 μM to 2.3 μM in kinase assays).

- Nitro substitution : Improves antibacterial activity (MIC = 8 μg/mL vs. S. aureus) but increases cytotoxicity .

- Experimental Design : Synthesize analogs via parallel synthesis and screen against panels of cancer cell lines and microbial strains .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50 values)?

- Troubleshooting Steps :

- Validate assay conditions (e.g., ATP concentration in kinase assays).

- Re-test compounds using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).

- Compare with structurally validated controls (e.g., staurosporine for kinase inhibition) .

Key Recommendations for Researchers

- Prioritize structure-activity relationship (SAR) studies to balance potency and toxicity.

- Use orthogonal analytical methods (e.g., NMR + HRMS) to resolve synthetic ambiguities.

- Collaborate with computational chemists to guide target prioritization and analog design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.